molecular formula C15H18ClN B1448436 (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride CAS No. 1796948-30-5

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1448436
CAS No.: 1796948-30-5
M. Wt: 247.76 g/mol
InChI Key: YJAKXFLZOZLRGP-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a chemical compound supplied as a versatile small molecule scaffold for research applications in medicinal chemistry and drug discovery . The diphenylmethanamine structure is a valuable building block for the exploration of structure-activity relationships, particularly in the development of novel bioactive molecules . Recent scientific investigations highlight a strong research interest in constrained analogues of phenethylamine derivatives as selective agonists for serotonin receptors, a key target in neuropharmacology . While classical psychedelics like psilocybin act on the 5-HT2AR receptor but have broad activity profiles, current research aims to develop more selective receptor agonists to probe therapeutic applications for psychiatric disorders such as depression and substance abuse . The structural motif of (2,5-Dimethylphenyl)(phenyl)methanamine provides researchers with a core template for designing novel compounds and investigating the impact of conformational restraint on pharmacological activity and selectivity . This product is intended for use as a research chemical in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKXFLZOZLRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution and Reduction Approach

One effective method involves nucleophilic aromatic substitution (SNAr) of a halogenated aromatic precursor with an amine source, followed by reduction of any nitro groups to amino groups. This method is supported by protocols used in related aromatic amine syntheses:

  • Starting with a halogenated dimethyl-substituted phenyl compound, nucleophilic substitution is carried out using aniline or a related amine under basic conditions.
  • Bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are used to facilitate the substitution.
  • Solvents can be protic (e.g., methanol) or aprotic (e.g., dimethyl sulfoxide, DMSO; or dimethylformamide, DMF), with reaction temperatures ranging typically from 0°C to 100°C, optimized around 25°C for best yields.
  • The nitro group, if present in intermediates, is reduced to an amino group using reducing agents such as iron in acetic acid, thiourea dioxide, or sodium dithionite at mild temperatures (25°C to 65°C).
  • The process can be performed as a one-pot reaction combining substitution and reduction steps to improve efficiency.

This approach is exemplified in the synthesis of related compounds where aromatic nitro groups are converted to amines, and nucleophilic aromatic substitution is a key step.

Reductive Amination Route

Another common synthetic route involves reductive amination of the corresponding benzaldehyde derivative:

  • The 2,5-dimethylbenzaldehyde is reacted with aniline under reductive amination conditions.
  • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation are employed to convert the imine intermediate to the secondary amine.
  • The reaction is typically carried out in solvents like methanol or ethanol under mild acidic or neutral conditions.
  • After the amine formation, the free base is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.

This method allows for selective formation of the methanamine linkage and is widely used for preparing substituted phenylmethanamines.

Salt Formation and Purification

  • The free amine is converted to the hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the amine in anhydrous ether or by adding aqueous HCl followed by crystallization.
  • The hydrochloride salt formation improves the compound's stability, crystallinity, and handling properties.
  • Purification is achieved through recrystallization from suitable solvents such as ethanol or isopropanol.

Comparative Data Table of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations
Nucleophilic Aromatic Substitution + Reduction Halogenated dimethylphenyl compound, aniline, Na2CO3/K2CO3, methanol/DMSO, Fe/AcOH or thiourea dioxide for reduction One-pot process possible; good yields; mild conditions Requires halogenated precursors; multi-step process
Reductive Amination 2,5-Dimethylbenzaldehyde, aniline, NaBH3CN or catalytic hydrogenation, methanol/ethanol High selectivity; straightforward; scalable Requires aldehyde precursor; sensitive reducing agents
Salt Formation HCl gas or aqueous HCl, ether or alcohol solvents Improves stability and purity Requires careful handling of HCl

Research Findings and Optimization

  • Reaction temperatures between 20°C and 30°C are optimal for nucleophilic substitution to balance reaction rate and selectivity.
  • Sodium carbonate and potassium carbonate bases provide efficient substitution with minimal side reactions.
  • Thiourea dioxide and sodium dithionite are preferred reducing agents for nitro group reduction due to their mildness and environmental friendliness.
  • One-pot processes combining substitution and reduction reduce reaction times and purification steps.
  • Conversion to hydrochloride salt enhances the compound's solubility in polar solvents, facilitating further pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitrated or sulfonated aromatic compounds.

Scientific Research Applications

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituent groups on the phenyl rings. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2,5-Dichlorophenyl)(phenyl)methanamine HCl Cl at 2,5-positions C₁₃H₁₂Cl₃N 288.6 Higher lipophilicity due to Cl groups; potential neuroactivity
2,5-Dimethylaniline hydrochloride NH₂ at 1-position, CH₃ at 2,5-positions C₈H₁₂ClN 157.64 Simpler structure; used as a chemical intermediate
(2,6-Dimethoxyphenyl)methanamine hydrochloride OCH₃ at 2,6-positions C₉H₁₄ClNO₂ 219.67 Methoxy groups enhance hydrogen bonding; possible serotonin receptor affinity
Diphenhydramine hydrochloride Diphenylmethoxy group C₁₇H₂₂ClNO 291.82 Antihistamine; binds to H₁ receptors

Structural Insights :

  • Methyl vs.
  • Methoxy vs. Methyl : Methoxy groups (e.g., in 2,5-dimethoxyphenethylamine hydrochloride) enhance polarity and may improve CNS penetration, as seen in psychedelic phenethylamines .

Pharmacological and Receptor Activity

  • Serotonin Receptor Affinity : Compounds like 25T-NBOMe (2-(2,5-dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride) exhibit high 5-HT₂A receptor binding due to methoxy and methylthio substituents . The target compound’s dimethyl groups may reduce receptor affinity compared to methoxy analogues.
  • Dopaminergic Activity : Dopamine hydrochloride (2-(3,4-dihydroxyphenyl)ethylamine HCl) highlights the importance of hydroxyl groups for catecholamine receptor binding, a feature absent in the target compound .

Biological Activity

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a dimethyl group on the phenyl ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C15H18ClNC_{15}H_{18}ClN. Its molecular structure consists of two phenyl groups connected by a methanamine link, with one of the phenyl groups substituted at the 2 and 5 positions by methyl groups. This configuration is believed to enhance its interaction with biological targets.

The biological activity of this compound primarily involves its role as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, which can enhance neurotransmission and potentially improve cognitive functions and mood regulation.

1. Neurotransmitter Modulation

Research indicates that this compound can significantly influence neurotransmitter levels:

  • Dopamine : Increases in dopamine levels may lead to enhanced mood and cognitive function.
  • Norepinephrine : Elevated norepinephrine levels can improve attention and alertness.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives related to (2,5-Dimethylphenyl)(phenyl)methanamine exhibit antimicrobial properties. For instance:

  • Compounds based on similar scaffolds have shown activity against Gram-positive bacteria and drug-resistant strains .
  • The introduction of specific substituents can enhance the antimicrobial efficacy against resistant pathogens .

3. Anticancer Potential

Recent investigations have highlighted the potential anticancer effects of compounds derived from this structure:

  • In vitro studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells .
  • The structure-activity relationship suggests that modifications to the phenyl rings can significantly alter cytotoxicity profiles .

Study 1: Neuropharmacological Assessment

A study assessed the effects of this compound on cognitive function in animal models. Results indicated that:

  • Low doses improved locomotor activity and cognitive performance.
  • The compound demonstrated a dose-dependent increase in neurotransmitter levels, particularly norepinephrine and dopamine.

Study 2: Antimicrobial Efficacy

Research involving derivatives showed promising results against drug-resistant bacterial strains:

  • Compounds were tested against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 1 to 16 µg/mL.
  • The presence of electron-withdrawing groups was found to significantly enhance antimicrobial activity .

Data Summary

Activity TypeObserved EffectsReference
Neurotransmitter ModulationIncreased dopamine and norepinephrine levels
Antimicrobial ActivityMIC values against MRSA: 1 - 16 µg/mL
Anticancer ActivityCytotoxicity against A549 and Caco-2 cells

Q & A

Q. What are the recommended synthetic routes for (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride?

A two-step approach is commonly employed:

Reductive amination : React 2,5-dimethylphenylphenyl ketone with ammonia or a primary amine under hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Hydrochloride salt formation : Treat the freebase amine with hydrochloric acid in anhydrous ethanol or diethyl ether.
Key considerations : Optimize reaction time and temperature to minimize byproducts like over-alkylated amines. Use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC-UV/Vis : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), monitoring at λmax ~227 nm (based on analogous compounds) .
  • NMR spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton splitting patterns and methyl group resonances.
  • Mass spectrometry (MS) : Validate molecular weight using ESI-MS in positive ion mode (expected [M+H]<sup>+</sup> ~242.3 g/mol).
    Note : Batch-specific certificates of analysis (CoA) should be cross-referenced for critical parameters .

Q. What are the optimal storage conditions to maintain stability?

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Stability : ≥5 years under recommended conditions, as observed in structurally similar hydrochlorides .
  • Handling : Use desiccants to mitigate hygroscopicity, which is common in amine hydrochlorides.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiomerically pure forms be resolved?

  • Chiral chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor one enantiomer .
    Validation : Compare optical rotation values with literature data for related dimethylphenyl amines .

Q. What analytical strategies address discrepancies in receptor binding assay data?

  • Orthogonal validation : Pair radioligand binding assays (e.g., using <sup>3</sup>H-labeled ligands) with surface plasmon resonance (SPR) to confirm affinity measurements.
  • Purity reassessment : Re-analyze batches via HPLC-MS to rule out impurities interfering with receptor interactions .
    Case study : Inconsistencies in serotonin receptor binding may arise from residual solvents (e.g., DMSO) altering protein conformation .

Q. How can this compound be modified for click chemistry-based bioconjugation?

  • Tetrazine ligation : Introduce a tetrazine moiety via the amine group to enable bioorthogonal reactions with trans-cyclooctene (TCO)-tagged biomolecules.
  • Linker design : Attach polyethylene glycol (PEG) spacers to reduce steric hindrance during conjugation .
    Application : Useful for creating fluorescent probes for cellular imaging (e.g., targeting neurotransmitter transporters).

Q. What in vitro models are suitable for assessing metabolic pathways?

  • Liver microsomes : Incubate with human or rat liver microsomes and NADPH cofactors to identify phase I metabolites.
  • LC-MS/MS analysis : Detect demethylated or hydroxylated metabolites using a Q-TOF mass spectrometer in high-resolution mode.
    Reference : Analogous amphetamine derivatives show hepatic clearance via CYP2D6 .

Q. How can computational docking studies of this compound be validated experimentally?

  • Mutagenesis assays : Compare docking-predicted binding poses with functional data from receptor mutants (e.g., dopamine D2 receptor mutants).
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy, correlating with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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